1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The molecular formula of this compound is C13H8O3, and it has a molecular weight of 212.2008 . This compound is characterized by a xanthene-9-one core structure with hydroxy and methyl substituents.
Preparation Methods
The synthesis of 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one can be achieved through various methods. One common approach involves the condensation of salicylic acid derivatives with phenol derivatives in the presence of dehydrating agents like acetic anhydride . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve microwave heating to enhance reaction efficiency .
Chemical Reactions Analysis
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydroxy and methoxy derivatives.
Scientific Research Applications
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes like acetylcholinesterase and modulating oxidative stress pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing cellular damage .
Comparison with Similar Compounds
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
1,3-Dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
3,6-Dimethoxy-9H-xanthen-9-one: Used in the synthesis of fluorescein derivatives.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Exhibits anti-inflammatory and antimicrobial activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
39156-37-1 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-hydroxy-3,6-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-8-3-4-10-12(6-8)18-13-7-9(2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |
InChI Key |
QMDFTLCRVROCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.